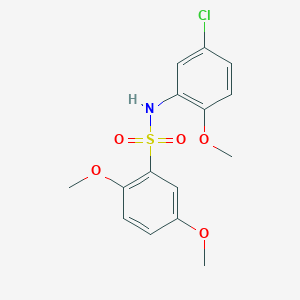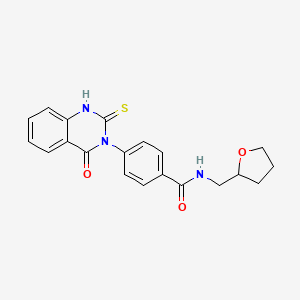
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that contains distinct functional groups that make it a compound of interest in various fields of science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the formation of the quinazolinone moiety followed by its functionalization to attach the benzamide group.
Formation of Quinazolinone Core
Starting with anthranilic acid derivatives, the formation of 2-thioxo-1,2-dihydroquinazolin-4(3H)-one involves cyclization with appropriate reagents such as isothiocyanates.
Reaction conditions usually include refluxing in polar solvents like ethanol or methanol.
Attachment of Benzamide Group
The benzamide group can be introduced through amide coupling reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
While detailed industrial production methods are less commonly discussed in open literature, scaling up the synthesis typically involves optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The thioxo group in the compound can undergo oxidation to form sulfoxides and sulfones using reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction
The carbonyl and thioxo groups can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution
Electrophilic substitution reactions can occur at the benzene ring in the quinazolinone moiety using various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation
Hydrogen peroxide in acetic acid, mCPBA in dichloromethane.
Reduction
Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution
Friedel-Crafts acylation using AlCl₃, nitration using HNO₃/H₂SO₄.
Major Products Formed
Oxidation
Formation of sulfoxides and sulfones.
Reduction
Reduced alcohol derivatives.
Substitution
Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
This compound's unique structure allows it to act as an intermediate in organic synthesis, providing pathways to create diverse quinazolinone derivatives.
Biology and Medicine
Quinazolinone derivatives have shown potential in drug discovery, particularly as inhibitors of enzymes and receptors involved in cancer, inflammation, and neurological diseases.
Industry
Mechanism of Action
The specific biological activities of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide are not exhaustively documented, but the compound could interact with cellular targets through its quinazolinone structure. This may involve binding to active sites on enzymes or receptors, thereby modulating their activity and influencing biological pathways related to disease processes.
Comparison with Similar Compounds
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be compared to other quinazolinone and benzamide derivatives:
Quinazolinone Derivatives
2-Phenylquinazolin-4(3H)-one: : Known for its anticancer properties.
4-(3H)-Quinazolinone: : A simpler structure often used as a scaffold in drug design.
Benzamide Derivatives
N-(2-Hydroxyethyl)benzamide: : Used in the synthesis of local anesthetics.
N-Methylbenzamide: : Known for its use in organic synthesis.
The uniqueness of this compound lies in the combination of its functional groups, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-2,5-10,15H,3-4,11-12H2,(H,21,24)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIQFVWIMRSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide](/img/structure/B2361278.png)
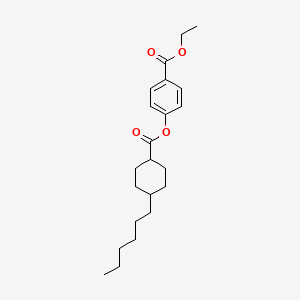
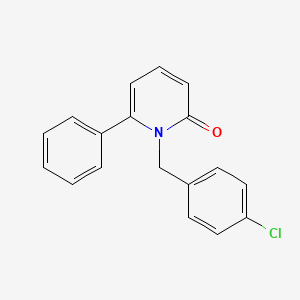
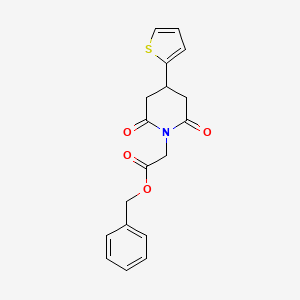
![6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2361286.png)
![2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2361287.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)
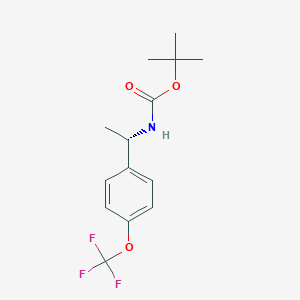
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2361293.png)
![N-(3-chlorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2361294.png)
